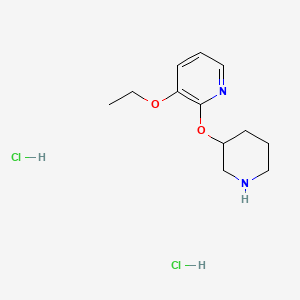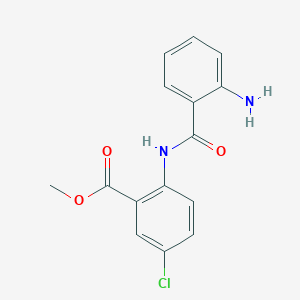![molecular formula C11H16Cl2N4 B13501758 4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride](/img/structure/B13501758.png)
4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The dihydrochloride form of this compound is often used to enhance its solubility and stability in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride typically involves a multi-step process One common method includes the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyrimidine coreThe final step involves the conversion of the free base to the dihydrochloride salt using hydrochloric acid .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Aplicaciones Científicas De Investigación
4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or modulate receptor signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrazine: Another related compound with a different arrangement of nitrogen atoms.
Benzimidazole: Contains a similar imidazole ring but fused with a benzene ring instead of a pyrimidine
Uniqueness
4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride is unique due to its specific arrangement of nitrogen atoms and the presence of the piperidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H16Cl2N4 |
|---|---|
Peso molecular |
275.17 g/mol |
Nombre IUPAC |
2-piperidin-4-ylimidazo[1,2-a]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c1-4-13-11-14-10(8-15(11)7-1)9-2-5-12-6-3-9;;/h1,4,7-9,12H,2-3,5-6H2;2*1H |
Clave InChI |
DXLBVOVNDUTQOB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CN3C=CC=NC3=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13501687.png)
![[4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)


![tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate](/img/structure/B13501714.png)
![3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione](/img/structure/B13501719.png)

![6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13501726.png)


![3-(Benzo[d]oxazol-2-ylamino)propanoic acid](/img/structure/B13501740.png)


